N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(tetrahydro-2-furanylmethyl)amine
Overview
Description
Preparation Methods
The synthesis of N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(tetrahydro-2-furanylmethyl)amine involves several steps, typically starting with the reaction of 4-(Tert-butyl)phenol with an appropriate alkylating agent to form the phenoxypropyl intermediate. This intermediate is then reacted with tetrahydro-2-furanylmethylamine under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(tetrahydro-2-furanylmethyl)amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.
Scientific Research Applications
N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(tetrahydro-2-furanylmethyl)amine is widely used in scientific research, particularly in the field of proteomics. It serves as a reagent for studying protein interactions and functions. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents, as well as in industrial chemistry for the synthesis of specialized materials .
Mechanism of Action
The mechanism of action of N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(tetrahydro-2-furanylmethyl)amine involves its interaction with specific molecular targets, such as proteins or enzymes. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(tetrahydro-2-furanylmethyl)amine can be compared with other similar compounds, such as:
N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-methylamine: This compound has a similar structure but lacks the tetrahydro-2-furanylmethyl group, which may result in different chemical properties and applications.
N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(tetrahydro-2-pyranylmethyl)amine: This compound contains a tetrahydro-2-pyranylmethyl group instead of the tetrahydro-2-furanylmethyl group, potentially leading to variations in reactivity and biological activity.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are valuable in research and industrial applications.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(oxolan-2-ylmethyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-14(12-19-13-17-6-5-11-20-17)21-16-9-7-15(8-10-16)18(2,3)4/h7-10,14,17,19H,5-6,11-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYDLTAVGGJHPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1CCCO1)OC2=CC=C(C=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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